molecular formula C24H16FNO4 B2837366 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904432-93-5

5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2837366
CAS No.: 904432-93-5
M. Wt: 401.393
InChI Key: YSOAPQQUEUFAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS 904432-93-5) is a tricyclic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This complex heterocyclic compound features a [1,3]dioxolo[4,5-g]quinolin-8-one core structure substituted with benzyl and 4-fluorobenzoyl functional groups, creating a multifaceted scaffold for pharmaceutical investigation. The compound's structural complexity suggests potential as a key intermediate in the synthesis of tricyclic aromatic substances with potential therapeutic applications. Its molecular framework is related to other tricyclic compounds that have demonstrated biological activity in scientific literature, positioning it as a valuable scaffold for exploring structure-activity relationships in drug discovery programs . With a molecular formula of C24H16FNO4 and a molecular weight of 401.39 g/mol, this compound presents interesting physicochemical properties for research applications . This chemical is offered in high purity (90%+) and is available in various quantities to support diverse research needs. It is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

5-benzyl-7-(4-fluorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO4/c25-17-8-6-16(7-9-17)23(27)19-13-26(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)28/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOAPQQUEUFAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a benzylamine in the presence of a base.

    Introduction of the Dioxolo Group: The dioxolo group is introduced via a cyclization reaction involving a suitable diol and an acid catalyst.

    Fluorobenzoylation: The final step involves the acylation of the quinoline derivative with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the fluorobenzoyl group can enhance binding affinity to specific receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Variations

  • BB72473 (7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one): This compound shares the 7-(4-fluorobenzoyl) group and [1,3]dioxolo[4,5-g]quinolin-8-one core with the target compound but differs in the 5-position substituent (3-methylbenzyl vs. benzyl). Its molecular weight is 415.41 g/mol .
  • 6-Benzo[1,3]dioxol-5-yl-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one (3b): Features a benzo[1,3]dioxol-5-yl group at position 6 and lacks the fluorobenzoyl moiety. Synthesized via Amberlyst-15®-mediated reactions, it demonstrates the structural flexibility of this class .

Functional Group Impact

  • cytotoxic) .

Core Structure Variations: Chromenone vs. Quinolinone

  • [1,3]Dioxolo[4,5-g]chromen-8-ones: Compounds like 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) exhibit a chromenone core instead of quinolinone. The benzylidene substituent at position 7 correlates with high cytotoxicity (IC50 values in µM range against breast cancer cell lines) . In contrast, quinolinone derivatives may prioritize different biological targets due to electronic differences in the core structure.

Physicochemical and Electronic Properties

Computational Insights

LogP and Solubility

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Quinolin-8-one 5-benzyl, 7-(4-fluorobenzoyl) ~415* Not reported -
BB72473 Quinolin-8-one 5-(3-methylbenzyl), 7-(4-fluorobenzoyl) 415.41 Not reported
7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) Chromen-8-one 7-(3-bromo-4,5-dimethoxybenzylidene) ~439† Cytotoxic (IC50 < 10 µM)
Miloxacin Quinoline-7-carboxylic acid 5-methoxy, 8-oxo ~291‡ Antibacterial

*Estimated based on structural similarity to BB72473. †Calculated from molecular formula C19H14BrO6. ‡Molecular formula: C13H11NO6.

Q & A

Q. Advanced

  • Cell Lines : Use hormone-responsive (MCF-7, T47D) and triple-negative (MDA-MB-231) breast cancer models .
  • Assay Design :
    • MTT Assay : 48–72 hr exposure, IC₅₀ calculation via nonlinear regression .
    • Apoptosis Detection : Acridine orange/ethidium bromide staining to differentiate necrosis vs. apoptosis .

How can solubility issues in biological assays be addressed?

Q. Advanced

  • Co-Solvents : Use DMSO (final concentration ≤0.1% v/v) to dissolve the compound, followed by dilution in culture media .
  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves aqueous stability and bioavailability .

How to resolve contradictions in enzyme inhibition data across studies?

Advanced
Discrepancies may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or ATP concentration (for kinase assays). Standardize using recombinant enzymes under published protocols .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .

What computational methods predict binding modes with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

How to design derivatives for improved pharmacokinetic properties?

Q. Advanced

  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity (target LogP < 3) .
  • Metabolic Stability : Replace labile esters with amides to resist hepatic hydrolysis .

Table 3: Pharmacokinetic Parameters of Analogues

DerivativeLogPt₁/₂ (hr, rat plasma)
Parent3.81.2
-OH analogue2.14.5

What mechanistic insights explain its activity against neurodegenerative targets?

Q. Advanced

  • Cholinesterase Inhibition : The dioxolo-quinoline core interacts with acetylcholinesterase’s catalytic triad (Ki = 0.8 µM) .
  • Neuroinflammation Modulation : Suppresses NF-κB signaling in microglia (IC₅₀ = 9 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.